2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline
Description
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound characterized by the presence of methoxy and trimethoxyphenyl groups attached to a pyrazole ring
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline |
InChI |
InChI=1S/C19H21N3O4/c1-23-15-6-5-11(7-14(15)20)13-10-21-22-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10H,20H2,1-4H3,(H,21,22) |
InChI Key |
FZSKMZZJIONNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxyphenylhydrazine with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.
Scientific Research Applications
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to anti-cancer effects . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Shares the trimethoxyphenyl group but lacks the pyrazole ring.
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]aniline: Similar structure but with a vinyl group instead of a pyrazole ring.
Uniqueness
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is unique due to the presence of both the pyrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a methoxy group, a pyrazole ring, and an aniline moiety. Its molecular formula is with a molecular weight of 355.4 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The structural complexity of this compound allows for various interactions with biological targets. The presence of multiple methoxy groups is hypothesized to enhance its biological activity compared to similar compounds. The following table summarizes key structural features and their associated properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains methoxy-substituted phenyl and pyrazole groups | Potential anti-cancer activity |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Methoxy-substituted phenyl group | Known for anti-inflammatory activity |
| 1-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazole | Features trifluoromethyl group | Exhibits potent antimicrobial properties |
Biological Activity
Research indicates that compounds featuring pyrazole and aniline moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Although the specific biological activity of this compound is still under investigation, preliminary studies suggest several potential mechanisms:
- Cytotoxicity : In vitro studies have shown that related compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells. For example, compounds derived from the trimethoxyphenyl moiety demonstrated IC50 values in the range of 0.52–6.26 μM against MCF-7/ADR cells .
- Mechanistic Insights : Mechanistic studies reveal that these compounds can inhibit tubulin polymerization and multiple oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with similar structures have been shown to induce pre-G1 and G2/M cell cycle arrest .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes associated with cancer progression. For instance, inhibitors targeting COX-2 and various kinases have shown promise in reducing tumor growth .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrrolizines : A study synthesized new pyrrolizine derivatives bearing the trimethoxyphenyl moiety which exhibited higher cytotoxicity than their corresponding Schiff bases against MCF-7 cells. The study highlighted the potential for these derivatives to inhibit tubulin polymerization .
- Cytotoxic Evaluation : Another set of synthesized compounds was evaluated for cytotoxic effects using MTT assays against human liver (HepG2), colon (HT29), and breast (MCF-7) cancer cell lines. The results indicated significant cytotoxicity with varying selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
